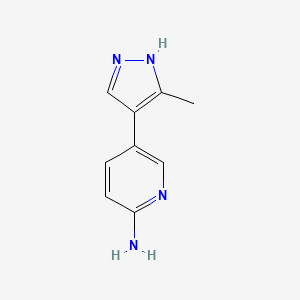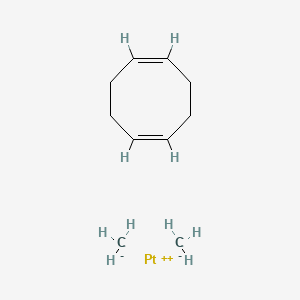
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a pyrazole moiety at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions.
Substitution Reaction: The pyrazole core is then substituted with a methyl group at the 5-position using appropriate methylating agents such as methyl iodide or dimethyl sulfate.
Coupling with Pyridine: The final step involves the coupling of the substituted pyrazole with 2-aminopyridine through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
化学反応の分析
Types of Reactions: 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, and strong bases.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole and pyridine derivatives.
科学的研究の応用
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine has found applications in various fields of scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Studied for its pharmacological effects, including potential use as an antileishmanial and antimalarial agent.
Industry: Employed in the development of agrochemicals and fluorescent materials due to its unique chemical properties.
作用機序
The mechanism by which 5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
類似化合物との比較
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine is similar to other pyrazole derivatives, such as 3-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine and 5-(4-methyl-1H-pyrazol-3-yl)pyridin-2-amine. its unique substitution pattern at the 5-position of the pyrazole ring sets it apart, potentially leading to different biological activities and chemical properties.
特性
分子式 |
C9H10N4 |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
5-(5-methyl-1H-pyrazol-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H10N4/c1-6-8(5-12-13-6)7-2-3-9(10)11-4-7/h2-5H,1H3,(H2,10,11)(H,12,13) |
InChIキー |
VCEYEWSOTGOHBA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1)C2=CN=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)

![2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)

![1-benzyl-6-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15358821.png)
![tert-butyl N-[[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]carbamate](/img/structure/B15358826.png)



![Propan-2-yl 3-[2-(4-bromophenyl)oxiran-2-yl]propanoate](/img/structure/B15358872.png)

